molecular formula C12H20O4S B565759 Ethyl Camphorsulfonates CAS No. 108481-13-6

Ethyl Camphorsulfonates

Cat. No.: B565759
CAS No.: 108481-13-6
M. Wt: 260.348
InChI Key: FXHGNNYOXDWQFY-UHFFFAOYSA-N
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Description

Ethyl Camphorsulfonates are compounds that have been identified as potential genotoxic impurities . They are formed from the reaction of camphorsulfonic acid salts with ethanol, which is a commonly used solvent in the manufacturing of active pharmaceutical ingredients (APIs) . The molecular formula of this compound is C12H20O4S and the molecular weight is 260.348.


Synthesis Analysis

This compound can be produced from the reaction of camphorsulfonic acid salts with ethanol . The synthesis of these compounds has been studied using gas chromatography–mass spectrometry (GC-MS) methods .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using gas chromatography–mass spectrometry (GC-MS). The fragmentation patterns of these compounds based on mass spectral analysis have been described .


Chemical Reactions Analysis

Alkyl camphorsulfonates, including this compound, can be produced from the reaction of camphorsulfonic acid salts with methanol, ethanol, and isopropyl alcohol . These reactions have been studied using GC-FID and GC-MS .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using GC-MS. The limit of detection and limit of quantitation values for these compounds were established as 3 and 10 ppm, respectively .

Scientific Research Applications

  • Conformations in Solvents

    Camphorsulfonic acid-doped polyaniline has different conformations in various solvents, affecting its conductivity. This has implications in materials science for creating conductive forms of polyaniline (Xia et al., 1995).

  • Synthesis of Quinazolinones

    Camphorsulfonic acid is used as a catalyst in synthesizing quinazolinones, showcasing its utility in organic synthesis (Shen et al., 2015).

  • Identification in Pharmaceuticals

    A method to identify methyl and ethyl camphorsulfonates in esomeprazole magnesium was developed, highlighting its relevance in pharmaceutical analysis (Raman et al., 2008).

  • Medical Applications

    Camphorsulfonic Acid shows promise as an anti-inflammatory drug, with studies on its structural, spectral characteristics, and reactivity (Sangeetha et al., 2020).

  • Synthesis of Chiral Ligands

    Camphorsulfonamide ligands, derived from camphorsulfonic acid, are synthesized for use in chemistry and light industry (Luo Yi-ming, 2013).

  • Ionic Liquids

    Camphorsulfonate is used in ionic liquids to increase the number of free imidazolium cations, affecting stereoselectivity in reactions (Nobuoka et al., 2005).

  • Brönsted Acidic Ionic Liquids

    New Brönsted acidic ionic liquids with camphorsulfonate were synthesized, studied for their thermophysical properties, acidity, and COSMO-RS study (Sardar et al., 2018).

  • Genotoxic Impurities in APIs

    The potential of alkyl camphorsulfonates as genotoxic impurities in active pharmaceutical ingredients was investigated (Lee et al., 2022).

  • Spectroscopic Characterization

    Detailed chemical characterization of camphorsulfonic acid isomers, used in manufacturing APIs, was performed (Cheng et al., 2022).

  • Vapor Sensor Development

    A conductometric sensing device was developed based on the perylene diimide skeleton with camphorsulfonic acid, showing high sensitivity towards ethylenediamine vapor (Huang et al., 2017).

Safety and Hazards

Ethyl Camphorsulfonates are considered potential genotoxic impurities and should be controlled using the Threshold of Toxicological Concern (TTC) when detected in APIs due to their genotoxicity .

Future Directions

The development of sensitive, reproducible, and accurate analytical methods for the quantitation of Ethyl Camphorsulfonates in APIs is a significant future direction . The use of the analytical Quality By Design (QbD) approach for this purpose has been suggested .

Properties

IUPAC Name

ethyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHGNNYOXDWQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why are methyl and ethyl camphorsulfonates of interest in pharmaceutical analysis, specifically concerning esomeprazole magnesium?

A1: Methyl and this compound are alkyl sulfonate esters. While not active pharmaceutical ingredients themselves, these compounds can be present as impurities or residues in active pharmaceutical ingredients like esomeprazole magnesium. [] Their presence can stem from manufacturing processes or degradation of the active ingredient. It's crucial to monitor and control these compounds to ensure the quality, safety, and efficacy of the final drug product. The research paper focuses on developing a sensitive and reliable analytical method to quantify these esters in esomeprazole magnesium. []

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